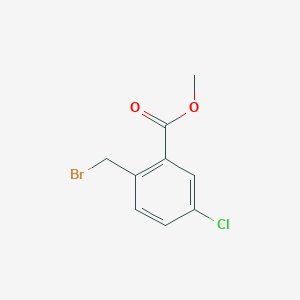

Methyl 2-(bromomethyl)-5-chlorobenzoate

概要

説明

Methyl 2-(bromomethyl)-5-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl 2-(bromomethyl)-5-chlorobenzoate is a complex organic compound that interacts with various targets. Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .

Mode of Action

It is known that bromomethyl groups can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption and are capable of crossing the blood-brain barrier .

Result of Action

It is known that similar compounds can cause changes in the structure of target molecules, potentially affecting their function .

生化学分析

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex . In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.

Molecular Mechanism

Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.

生物活性

- Molecular Weight : 263.52 g/mol

- Functional Groups :

- Bromomethyl group (–CH₂Br)

- Chloro group (–Cl)

- Methoxy carbonyl group (–COOCH₃)

The presence of these functional groups allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions, which can impact gene expression or enzyme activity.

Biological Activity Overview

-

Pharmaceutical Applications :

- Methyl 2-(bromomethyl)-5-chlorobenzoate serves as an intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs . Its unique structure may enhance therapeutic options by allowing modifications that improve efficacy and reduce side effects .

-

Genotoxic Impurity :

- This compound has been identified as a genotoxic impurity in lenalidomide, raising concerns about drug safety and efficacy. Genotoxic impurities are substances that can damage genetic information within a cell, leading to mutations or cancer. This aspect highlights the need for careful monitoring in pharmaceutical formulations.

- Organic Synthesis :

- Material Science :

- Agricultural Chemicals :

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 2-(bromomethyl)-6-chlorobenzoate | 0.94 | Different chlorine position; potential varied reactivity |

| Methyl 2-(bromomethyl)-4-chlorobenzoate | 0.92 | Similar structure but different substitution pattern |

| Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate | 0.88 | Additional methoxy groups increase steric hindrance |

| Ethyl 5-chloro-2-methylbenzoate | 0.82 | Different alkyl chain; alters solubility and reactivity |

| Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate | 0.80 | Contains both bromine and chlorine at different positions |

This table illustrates the structural diversity among related compounds and their potential biological implications.

特性

IUPAC Name |

methyl 2-(bromomethyl)-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGXSSGKABOXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679968 | |

| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668262-52-0 | |

| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。